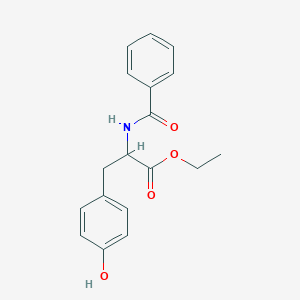

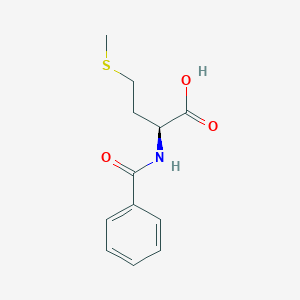

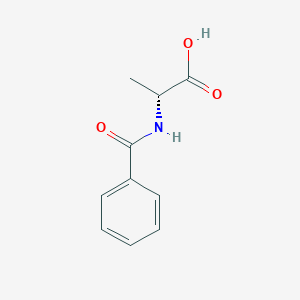

n-Benzoyl-d-alanine

概要

科学的研究の応用

N-Benzoyl-D-Alanine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active molecules.

Industry: Used in the production of pharmaceuticals and fine chemicals.

Safety and Hazards

作用機序

N-ベンゾイル-D-アラニンの作用機序は、特定の分子標的との相互作用を伴います。 酵素の基質として作用し、様々な代謝産物の生成につながります。 この化合物は、細菌の細胞壁合成において重要な役割を果たすペニシリン結合タンパク質との相互作用を介してその効果を発揮します .

生化学分析

Biochemical Properties

n-Benzoyl-d-alanine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with penicillin-binding proteins, such as penicillin-binding protein 1b in Streptococcus pneumoniae . These interactions are crucial for understanding the compound’s potential as an antibiotic or in antibiotic resistance studies. The nature of these interactions involves binding to the active site of the enzyme, thereby inhibiting its function.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes related to the N-methyl-D-aspartate (NMDA) receptor in tubular epithelial cells . This interaction is significant as it can protect cells from hypoxia-related injury and promote cell proliferation. Additionally, this compound’s impact on reactive oxygen species (ROS) production and mitochondrial membrane potential further highlights its role in cellular metabolism and stress response.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. For instance, it binds to penicillin-binding proteins, inhibiting their activity and potentially leading to antibiotic effects . This compound also interacts with NMDA receptors, modulating their signaling pathways and influencing gene expression . These interactions are crucial for understanding the compound’s therapeutic potential and its mechanism of action in various biological contexts.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under sealed, dry conditions at room temperature Observations indicate that this compound can protect cells from acute kidney injury over time, suggesting potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in studies involving rats, varying concentrations of the compound have been shown to influence the systemic clearance and volume of distribution of other drugs, such as enprofylline . High doses of this compound may lead to competitive inhibition of protein binding, affecting the pharmacokinetics of co-administered drugs. These findings highlight the importance of dosage considerations in preclinical studies.

Metabolic Pathways

This compound is involved in metabolic pathways related to amino acid metabolism. It belongs to the class of hippuric acids, which are compounds containing a benzoyl group linked to the N-terminal of a glycine . This compound’s metabolism involves interactions with enzymes and cofactors that facilitate its conversion and utilization within the body. Understanding these pathways is essential for elucidating the compound’s role in metabolic flux and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. For instance, it has been observed to influence the renal excretion of other compounds, such as enprofylline, by inhibiting organic anion transporters . This interaction affects the compound’s localization and accumulation within the body, which is crucial for understanding its pharmacokinetics and potential therapeutic effects.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. While specific details on its localization within cellular compartments are limited, its interactions with NMDA receptors and other biomolecules suggest that it may be directed to specific organelles or cellular regions

準備方法

合成経路と反応条件

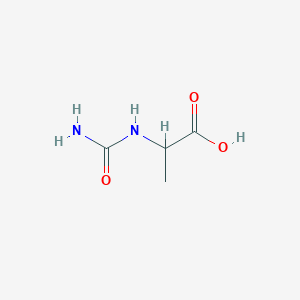

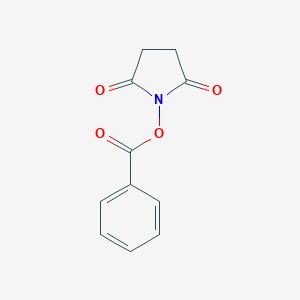

N-ベンゾイル-D-アラニンは、D-アラニンのベンゾイル化によって合成できます。 反応は通常、ベンゾイルクロリドと水酸化ナトリウムや炭酸カリウムなどの塩基を水溶液または有機溶媒中で用いて行われます . この反応は、目的の生成物を生成するために、制御された温度条件下で行われます。

工業的製造方法

N-ベンゾイル-D-アラニンの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、自動反応器と反応パラメータの精密な制御を使用し、高収率と高純度を実現します。 生成物はその後、結晶化またはクロマトグラフィー技術によって精製されます .

化学反応の分析

反応の種類

N-ベンゾイル-D-アラニンは、次のような様々な化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化できます。

還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。

一般的な試薬と条件

酸化: 酸性または中性条件での過マンガン酸カリウム。

還元: 無水エーテル中での水素化リチウムアルミニウム。

置換: 塩基性または酸性条件での様々な求核剤.

生成される主要な生成物

酸化: カルボン酸またはケトンの生成。

還元: アミンまたはアルコールの生成。

置換: 置換されたアラニン誘導体の生成.

科学研究への応用

N-ベンゾイル-D-アラニンは、いくつかの科学研究に応用されています。

化学: 様々な有機化合物の合成における中間体として使用されます。

生物学: 代謝経路や酵素相互作用における役割について研究されています。

医学: 生物活性分子との構造的類似性から、潜在的な治療用途について調査されています。

類似化合物との比較

類似化合物

- N-ベンゾイル-L-アラニン

- N-ベンゾイル-DL-アラニン

- N-アセチル-D-アラニン

- N-アセチル-L-アラニン

独自性

N-ベンゾイル-D-アラニンは、その特定の立体化学とベンゾイル基の存在によって独特です。 この構造的特徴は、様々な用途において価値のある、明確な化学的および生物学的特性を付与します .

特性

IUPAC Name |

(2R)-2-benzamidopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7(10(13)14)11-9(12)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)(H,13,14)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAQVHNZEONHPQG-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

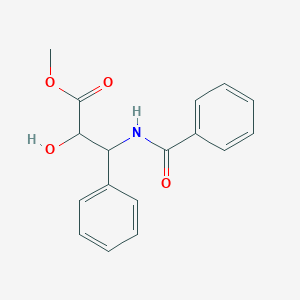

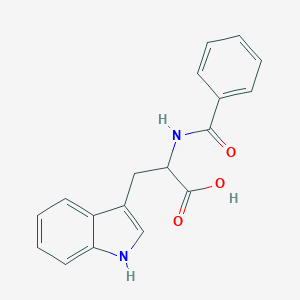

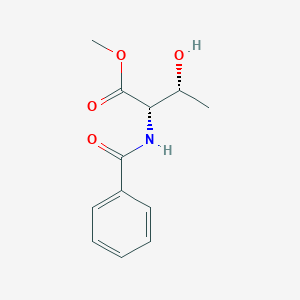

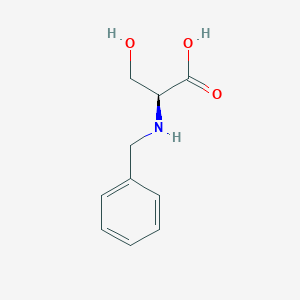

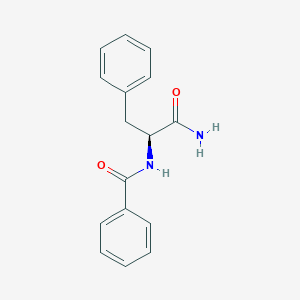

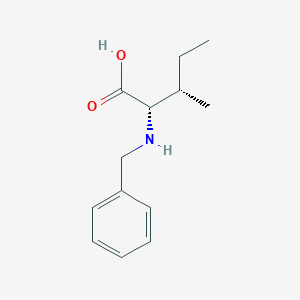

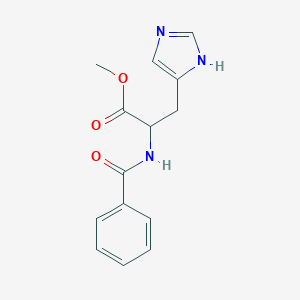

Feasible Synthetic Routes

Q1: How does N-Benzoyl-D-alanine interact with brucine to achieve racemic resolution?

A1: this compound forms a stable complex with brucine, a chiral alkaloid, due to specific molecular interactions. The crystal structure of this complex reveals that the two methoxy groups of brucine play a crucial role in differentiating between this compound and its enantiomer, N-Benzoyl-L-alanine [, ]. This selectivity arises from the distinct packing arrangements induced by the methoxy groups, allowing brucine to preferentially crystallize with this compound, effectively resolving the racemic mixture.

Q2: The research mentions "alkaloid self-assemblies." How do these assemblies contribute to the resolution of this compound?

A2: Both strychnine and brucine, the resolving agents used in the studies, form self-assembled structures in the crystalline state. These self-assemblies create chiral environments that can selectively accommodate one enantiomer of N-benzoyl alanine over the other. The specific donor/acceptor properties of the N-benzoyl alanine derivative, particularly the phthaloyl or benzoyl group, influence its interaction with the alkaloid self-assemblies []. This interaction dictates which enantiomer preferentially integrates into the self-assembly, leading to successful racemic resolution.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。